Acetyl-Amyloid |A-Protein (1-6) amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

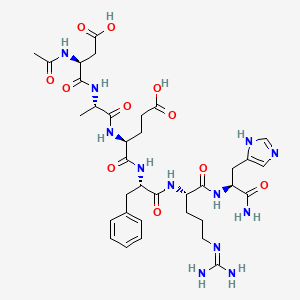

Acetyl-Amyloid β-Protein (1-6) amide is a hexapeptide composed of the amino acids Aspartic acid, Alanine, Glutamic acid, Phenylalanine, Arginine, and Histidine. This compound is particularly notable for its potential copper (II) binding site, making it a subject of interest in the study of Alzheimer’s disease and related disorders .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetyl-Amyloid β-Protein (1-6) amide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for Acetyl-Amyloid β-Protein (1-6) amide is Acetyl-Aspartic acid-Alanine-Glutamic acid-Phenylalanine-Arginine-Histidine-amide .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Acetyl-Amyloid β-Protein (1-6) amide can undergo various chemical reactions, including:

Oxidation: The presence of Histidine allows for potential oxidation reactions.

Reduction: Reduction reactions can occur at the peptide bonds.

Substitution: Amino acid residues can be substituted to create analogs of the peptide

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.

Reducing agents: Such as dithiothreitol (DTT) for reduction reactions.

Substitution reagents: Such as various amino acid derivatives for substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Histidine can lead to the formation of oxo-Histidine derivatives .

Applications De Recherche Scientifique

Acetyl-Amyloid β-Protein (1-6) amide has several scientific research applications:

Chemistry: Used as a model compound to study peptide chemistry and metal binding properties.

Biology: Investigated for its role in protein aggregation and interaction with cellular components.

Medicine: Studied extensively in the context of Alzheimer’s disease, particularly for its interaction with metal ions and potential to form amyloid plaques.

Mécanisme D'action

The mechanism of action of Acetyl-Amyloid β-Protein (1-6) amide involves its ability to bind metal ions, particularly copper (II). This binding can influence the peptide’s conformation and aggregation properties, which are critical in the formation of amyloid plaques observed in Alzheimer’s disease. The molecular targets include metal ions and cellular proteins involved in amyloid formation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Amyloid β-Protein (1-16): A longer peptide with similar metal binding properties.

Amyloid β-Protein (1-42): A full-length peptide that forms amyloid plaques in Alzheimer’s disease.

Amyloid β-Protein (1-40): Another full-length peptide with similar aggregation properties

Uniqueness

Acetyl-Amyloid β-Protein (1-6) amide is unique due to its shorter length, which makes it easier to study in vitro. Its specific sequence allows for targeted studies on metal binding and aggregation, providing valuable insights into the mechanisms underlying Alzheimer’s disease .

Propriétés

Formule moléculaire |

C35H50N12O11 |

|---|---|

Poids moléculaire |

814.8 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C35H50N12O11/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40)/t18-,22-,23-,24-,25-,26-/m0/s1 |

Clé InChI |

GTHSRUQEDKNWPD-VVKHCXNMSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C |

SMILES canonique |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4S,6aR)-3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid](/img/structure/B12391126.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12391127.png)

![2-amino-9-[(1S,3R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B12391128.png)

![2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12391135.png)

![1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12391161.png)

![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12391193.png)

![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)

![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)